2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde
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Overview
Description
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is a heterocyclic compound featuring a benzothiophene ring fused with an aldehyde group. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 2-(Benzo[b]thiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetaldehyde.
Substitution: This compound derivatives with halogen or nitro groups.
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. For instance, benzothiophene derivatives are known to inhibit certain enzymes, such as beta-lactamase, by binding to their active sites. This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features.
2-(Benzo[b]thiophen-2-yl)pyridine: Shares the benzothiophene core but with a pyridine ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridine)iridium(III): A complex with multiple benzothiophene units.
Uniqueness
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is unique due to its specific combination of a benzothiophene ring and an aldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6O2S |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H |
InChI Key |
RZWWYXHKLBRYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)C=O |
Origin of Product |
United States |
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